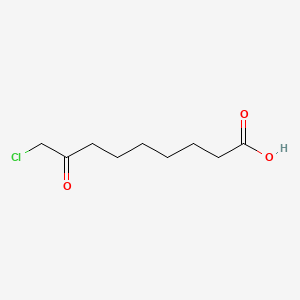

Nonanoic acid, 9-chloro-8-oxo-

Description

Contextualization within Halogenated Carboxylic Acids and Keto-Acid Chemistry

Halogenated carboxylic acids are a well-established class of compounds in organic synthesis, often serving as versatile intermediates. The presence of a halogen atom can activate a molecule for various nucleophilic substitution reactions or influence its acidity and electronic properties. sci-hub.st Similarly, keto-acids are important synthetic building blocks and are key intermediates in various metabolic pathways. science.gov

Nonanoic acid, 9-chloro-8-oxo- combines these features, positioning it as a molecule with significant synthetic potential. The α-chloroketone functionality is a potent alkylating agent, susceptible to reaction with a wide range of nucleophiles. The terminal carboxylic acid provides a handle for further derivatization, such as esterification or amidation.

Historical Development of Synthetic Methodologies for Similar Functional Group Arrays

The synthesis of molecules containing α-haloketone and carboxylic acid functionalities has evolved over time. Early methods often relied on harsh reagents and lacked selectivity.

A general and historically significant method for the synthesis of chloromethyl ketone derivatives of fatty acids was described in 1978. This route was successfully applied to produce not only Nonanoic acid, 9-chloro-8-oxo- but also several of its shorter-chain analogs. nih.gov

More recent advancements in synthetic organic chemistry have focused on developing milder and more selective methods for the α-halogenation of ketones and the synthesis of functionalized carboxylic acids. These include:

Direct α-Chlorination of β-Keto Esters: Modern approaches utilize catalysts, including hybrid amide-based Cinchona alkaloids, to achieve enantioselective chlorination of β-keto esters with high yields. nih.gov Diaminomethylenemalononitrile organocatalysts have also been employed for the asymmetric chlorination of cyclic β-keto esters. jst.go.jpnih.gov

Ring-Opening Chlorination: The ring-opening chlorination of cycloalkanols has emerged as an effective strategy for synthesizing distally chloro-substituted ketones. mdpi.com

Use of Specific Chlorinating Agents: N-chlorosuccinimide (NCS) is a commonly used and cost-effective reagent for the α-chlorination of simple cyclic β-keto esters. jst.go.jp

Current Research Landscape and Identified Knowledge Gaps Pertaining to Nonanoic Acid, 9-Chloro-8-Oxo-

Current research involving Nonanoic acid, 9-chloro-8-oxo- has primarily focused on its role as a specific inhibitor of enzymes involved in fatty acid metabolism. It has been identified as a potent covalent inhibitor of acetoacetyl-CoA thiolase, an enzyme crucial for both cholesterol and fatty acid biosynthesis. nih.gov

Despite this established biological activity, there are notable knowledge gaps in the research landscape:

Limited Synthetic Exploration: While a general synthetic route was established, there is a lack of contemporary research exploring more efficient, scalable, and stereoselective syntheses of this specific molecule.

Unexplored Synthetic Applications: The potential of Nonanoic acid, 9-chloro-8-oxo- as a versatile building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals, remains largely untapped. ontosight.ai

Incomplete Physicochemical Characterization: Comprehensive data on the physicochemical properties of the pure compound are not widely available in recent literature.

Overview of Research Objectives and Scope

The primary objective of this article is to provide a comprehensive overview of the current state of knowledge regarding Nonanoic acid, 9-chloro-8-oxo-. The scope is strictly limited to its chemical nature, synthetic methodologies, and its place in the current research landscape.

Detailed Research Findings

A seminal 1978 study detailed the synthesis and biological evaluation of Nonanoic acid, 9-chloro-8-oxo- and its homologs. The table below summarizes the compounds synthesized and their inhibitory activity against pig heart acetoacetyl-CoA thiolase.

| Compound | Chain Length | Inhibitory Activity (Ki) |

|---|---|---|

| 5-Chloro-4-oxopentanoic acid | C5 | High |

| 7-Chloro-6-oxoheptanoic acid | C7 | Moderate |

| Nonanoic acid, 9-chloro-8-oxo- | C9 | Low |

| 11-Chloro-10-oxoundecanoic acid | C11 | Very Low |

Data sourced from a 1978 study on chloromethyl ketone derivatives of fatty acids. nih.gov The study noted a roughly 20-fold decrease in the inhibitory constant (Ki) for each pair of methylene (B1212753) groups added to the chain, indicating that the initial binding to the enzyme occurs at a non-polar region.

The study also found that Nonanoic acid, 9-chloro-8-oxo- was an effective inhibitor of both hepatic cholesterol and fatty acid synthesis in mice when administered in vivo. nih.gov

Structure

3D Structure

Properties

CAS No. |

60254-73-1 |

|---|---|

Molecular Formula |

C9H15ClO3 |

Molecular Weight |

206.66 g/mol |

IUPAC Name |

9-chloro-8-oxononanoic acid |

InChI |

InChI=1S/C9H15ClO3/c10-7-8(11)5-3-1-2-4-6-9(12)13/h1-7H2,(H,12,13) |

InChI Key |

KXJMMYBTYIIBHF-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC(=O)O)CCC(=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways for Nonanoic Acid, 9 Chloro 8 Oxo

Retrosynthetic Analysis of the 9-Chloro-8-oxo-Nonanoic Acid Backbone

A retrosynthetic analysis of "Nonanoic acid, 9-chloro-8-oxo-" reveals several potential disconnection points, guiding the strategic planning of its synthesis. The primary disconnections involve the formation of the C-Cl and C=O bonds at the C9 and C8 positions, respectively, as well as the construction of the C9 backbone.

A key disconnection strategy involves severing the bond between C8 and C9. This leads to precursors such as a 9-hydroxynonanoic acid derivative, which could then be oxidized to the ketone and subsequently chlorinated, or an alkene precursor that could undergo halo-oxidation. Another approach would be to disconnect the C-Cl bond first, suggesting a chlorination reaction on an 8-oxononanoic acid precursor.

Further disconnection of the carbon chain itself suggests building blocks such as shorter-chain aldehydes and functionalized Grignard reagents or Wittig reagents. The carboxylic acid functionality can be envisioned as arising from the oxidation of a terminal alcohol or aldehyde, or it could be carried through the synthesis from a dicarboxylic acid precursor.

De Novo Synthesis Approaches

De novo synthesis offers the advantage of building the molecule from the ground up, allowing for precise installation of the required functional groups.

Construction of the Carbon Chain with Integrated Halogenation and Oxidation

One comprehensive strategy involves constructing the carbon chain while simultaneously incorporating the necessary functionalities. A notable method involves the reaction of a suitable Grignard reagent with a functionalized electrophile. For instance, a seven-carbon Grignard reagent bearing a protected carboxylic acid could react with a two-carbon electrophile already containing the chloro-keto functionality or a precursor to it.

Regioselective Introduction of the Chloro Group at C9

Achieving regioselective chlorination at the C9 position is a critical step. One approach involves the use of a precursor with a directing group that facilitates chlorination at the terminal carbon.

Alternatively, a general route for synthesizing chloromethyl ketone derivatives of fatty acids has been described, which can be applied to produce 9-chloro-8-oxononanoic acid. nih.gov This method likely involves the conversion of a carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent treatment with HCl would then yield the desired α-chloroketone. nih.govnih.govresearchgate.net

Recent advancements in C-H bond functionalization offer promising avenues. Photochemical strategies using aminium radicals have demonstrated highly selective chlorination of sp3 C-H bonds, which could potentially be adapted for the terminal chlorination of a suitable nonanoic acid derivative. nih.gov

Selective Formation of the Ketone Functionality at C8

The selective oxidation of a secondary alcohol at the C8 position is a common method for introducing the ketone functionality. A variety of oxidizing agents can be employed, with the choice depending on the presence of other sensitive functional groups in the molecule. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often used for such transformations.

Another approach involves the ozonolysis of an appropriate unsaturated precursor. For example, the ozonolysis of a C8-C9 alkene could directly yield the 8-oxo functionality.

Derivatization from Precursor Molecules

Synthesizing "Nonanoic acid, 9-chloro-8-oxo-" from readily available precursor molecules offers an alternative and often more efficient route.

Oxidation Pathways from Hydroxy or Alkene Precursors

A common strategy begins with a precursor molecule containing a hydroxyl group or a double bond at the appropriate position.

From Hydroxy Precursors: The synthesis can start from 9-hydroxynonanoic acid or a related derivative. The hydroxyl group at C9 can first be protected, followed by oxidation of the C8 position to a ketone. Subsequent deprotection and chlorination of the C9 hydroxyl group would yield the final product. A synthetic route to 8-hydroxynonanoic acid has been described, which could serve as a starting point. researchgate.net The synthesis involved a Baeyer-Villiger oxidation of cycloheptanone, followed by hydrolysis and chain extension. researchgate.net

From Alkene Precursors: An alkene at the C8-C9 position of a nonanoic acid derivative can be a versatile precursor. Dihydroxylation of the double bond, for instance using osmium tetroxide, would yield a diol. Selective protection of the C9 hydroxyl group, followed by oxidation of the C8 hydroxyl group and subsequent chlorination, would lead to the target molecule. Alternatively, an anti-dichlorination reaction of an isolated double bond could be employed. researchgate.net

A particularly relevant precursor is 9-oxononanoic acid. caymanchem.com This compound can be synthesized through various methods, including the oxidative cleavage of oleic acid or the ozonolysis of linoleic acid. researchgate.netresearchgate.net From 9-oxononanoic acid, the synthesis would require the selective chlorination at the C9 position.

The table below summarizes some of the key synthetic precursors and their transformations.

| Precursor Molecule | Reagent/Reaction | Resulting Functionality | Citation |

| 9-Hydroxynonanoic Acid Derivative | Oxidation (e.g., PCC, Dess-Martin) | 9-Hydroxy-8-oxononanoic Acid Derivative | |

| 8,9-Unsaturated Nonanoic Acid Derivative | Dihydroxylation (e.g., OsO4) | 8,9-Dihydroxynonanoic Acid Derivative | |

| 9-Oxononanoic Acid | Chlorination | 9-Chloro-9-oxononanoic Acid | caymanchem.com |

| Nonanoic Acid Derivative | α-Chlorination of Ketone | 9-Chloro-8-oxononanoic Acid | nih.gov |

| Linoleic Acid | Lipoxygenase/Hydroperoxide Lyase | 9-Oxononanoic Acid | researchgate.netscite.ai |

| Oleic Acid | Oxidative Cleavage | 9-Oxononanoic Acid | researchgate.net |

Halogenation Strategies for Alkane or Alkene Precursors

The introduction of the C9-chloro substituent is a critical step that can be achieved from either a ketone or an alkene precursor.

Pathway A: α-Chlorination of a Ketone Precursor

The most direct route involves the α-halogenation of a ketone. wikipedia.org This pathway would begin with a suitable precursor, such as 8-oxononanoic acid. The position alpha to a carbonyl group is readily halogenated due to its ability to form an enol or enolate intermediate. wikipedia.org The reaction can be performed under acidic or basic conditions. wikipedia.org

Under acidic conditions, the reaction proceeds through an enol intermediate. jove.com The formation of the enol is the rate-determining step, and typically only one alpha-hydrogen is replaced as the introduction of an electron-withdrawing halogen atom decreases the basicity of the carbonyl oxygen, making subsequent protonation less favorable. wikipedia.orgjove.com For an unsymmetrical ketone, halogenation generally occurs at the more substituted α-carbon. jove.com However, for a terminal ketone like 8-oxononanoic acid, the C9 position is a primary site for enolization and subsequent chlorination.

Under basic conditions, halogenation occurs via an enolate intermediate. wikipedia.org Successive halogenations are often more rapid because the inductive electron withdrawal by the first halogen atom increases the acidity of the remaining α-hydrogens. wikipedia.org In the case of methyl ketones, this can lead to the haloform reaction, where a trihalomethyl ketone is formed and subsequently cleaved to yield a carboxylic acid. wikipedia.orgmasterorganicchemistry.com To achieve mono-chlorination at the C9 position of 8-oxononanoic acid, careful control of stoichiometry and reaction conditions would be essential.

Common chlorinating agents for this transformation include N-chlorosuccinimide (NCS), which is a reliable and easy-to-handle source of electrophilic chlorine. nih.govjst.go.jptandfonline.com

Pathway B: Transformation from an Alkene Precursor

An alternative strategy begins with an alkene precursor, such as 8-nonenoic acid or 9-nonenoic acid. 8-Nonenoic acid can be prepared from 9-hydroxynonanoic acid. dss.go.th The synthesis from an alkene can be envisioned through several routes:

Halohydrin Formation and Oxidation: Addition of chlorine and a hydroxyl group across the double bond of the alkene precursor would form a chlorohydrin. Subsequent oxidation of the secondary alcohol group would yield the target α-chloro ketone.

Reductive Halogenation: A modern approach involves the reductive halogenation of an α,β-unsaturated ketone. organic-chemistry.org This would require the initial preparation of non-8-en-7-onoic acid. This precursor could then be subjected to a triphenylphosphine (B44618) oxide-catalyzed reductive halogenation using trichlorosilane (B8805176) as the reductant and an N-halosuccinimide as the halogen source, which allows for selective halogenation. organic-chemistry.org

Chloroacylation of a Terminal Alkene: It is possible to convert unactivated alkenes into α-branched enones via regioselective chloroacylation with acyl chlorides, a method that relies on cooperative nickel/photoredox catalysis. researchgate.net

Catalytic Systems and Reagents in Directed Synthesis

The efficiency and selectivity of the synthesis of Nonanoic acid, 9-chloro-8-oxo-, particularly via the α-chlorination of 8-oxononanoic acid, are highly dependent on the choice of catalysts and reagents.

A variety of catalytic systems have been developed for the α-chlorination of ketones, many of which focus on achieving high enantioselectivity, a feature that could be relevant for producing chiral analogs of the target compound. nih.gov Organocatalysis has emerged as a powerful, environmentally benign alternative to metal-based catalysts. jst.go.jp

Key Catalytic Approaches:

Phase-Transfer Catalysis: Enantioselective chlorination of β-keto esters has been successfully achieved using hybrid amide-based Cinchona alkaloid derivatives as phase-transfer catalysts. nih.govacs.org These systems operate with low catalyst loading (as low as 0.5 mol%) and utilize reagents like N-chlorosuccinimide (NCS) in solvents such as toluene, yielding products in high yields (up to 99%). nih.govacs.org

Organocatalysis:

Thiourea (B124793) Catalysts: Chiral thiourea catalysts have been employed for the enantioselective nucleophilic α-chlorination of ketones. acs.orgnih.gov This innovative approach uses inexpensive and green chlorine sources like aqueous sodium chloride (NaCl), representing a mechanistically distinct alternative to traditional electrophilic chlorination. acs.orgnih.gov

Diaminomethylenemalononitrile (DMM) Organocatalysts: DMM-based catalysts can promote the asymmetric α-chlorination of cyclic β-keto esters with low catalyst loading (1 mol%) using NCS as the chlorine source, achieving excellent yields and high enantioselectivities. jst.go.jp

Metal-Free Reductive Halogenation: For syntheses proceeding via an α,β-unsaturated ketone precursor, a metal-free method using triphenylphosphine oxide as a catalyst has been reported. organic-chemistry.org This system uses trichlorosilane as a reducing agent and N-halosuccinimides as the electrophilic halogen source, providing good yields (73-85%). organic-chemistry.org

The table below summarizes representative catalytic systems applicable to the α-chlorination of ketone precursors.

| Catalyst Type | Example Catalyst | Reagent | Solvent | Yield | Substrate Example | Ref |

| Phase-Transfer | Hybrid Cinchona Alkaloid | N-Chlorosuccinimide (NCS) | Toluene | Up to 99% | Methyl Indanone Carboxylate | nih.gov |

| Organocatalyst | Chiral Thiourea | Sodium Chloride (NaCl) | Dichloromethane/Water | Up to 98% | Racemic α-keto sulfonium (B1226848) salt | acs.org |

| Organocatalyst | DMM Derivative | N-Chlorosuccinimide (NCS) | Chloroform | Up to 99% | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | jst.go.jp |

| Metal-Free | Triphenylphosphine Oxide | N-Chlorosuccinimide (NCS) / Trichlorosilane | Dichloromethane | 73-85% | α,β-Unsaturated Ketone | organic-chemistry.org |

Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact and enhance safety. Several strategies can be applied to the synthesis of Nonanoic acid, 9-chloro-8-oxo-.

Atom Economy and Safer Reagents: A key green principle is maximizing atom economy. Catalytic methods are inherently greener than stoichiometric ones. nih.govjst.go.jp Furthermore, the choice of reagents is critical. Using benign sources of chlorine like sodium chloride (NaCl) is a significant improvement over corrosive and hazardous electrophilic chlorinating agents like chlorine gas. acs.orgnih.gov Electrocatalytic processes that generate the halogenating species in situ from alkali halide salts also represent a novel, environmentally friendly approach. rsc.org

Solvent Choice and Reaction Conditions: Many traditional α-halogenations use polar aprotic solvents like DMF or DMSO, which are environmental pollutants. wikipedia.org Research into greener alternatives is active.

Solvent-Free Reactions: Goswami reported a selective α-iodination of ketones by grinding the reagents (ketone, iodine, and Oxone®) in a mortar and pestle, completely eliminating the need for a solvent and simplifying work-up. mdpi.comnih.gov A similar approach for chlorination would be a significant green advancement.

Greener Solvents: Water has been used as a solvent for the oxidation of alkenes to α-iodoketones. nih.gov Electrosynthesis of α,α-gem-dihalide ketones has also been demonstrated in aqueous solutions. rsc.org Room temperature ionic liquids (RTILs) have also been investigated as promising green solvent alternatives for ketone halogenation. wikipedia.org

Energy Efficiency: Performing reactions at ambient temperature, as enabled by some highly active catalysts, reduces energy consumption. wikipedia.orgnih.gov The use of photoredox catalysis can harness visible light as an energy source, often under mild conditions. researchgate.net

Process Chemistry Considerations for Scalable Production

Transitioning a synthetic route from the laboratory bench to industrial-scale production requires careful consideration of process chemistry parameters to ensure safety, efficiency, and cost-effectiveness.

Batch vs. Continuous Flow Processing: While traditional chemical manufacturing relies on large batch reactors, continuous flow synthesis has emerged as a superior technology for many reactions, including the synthesis of α-halo ketones. acs.orgacs.org

Safety: Continuous flow reactors handle only small volumes of reactants at any given time, which significantly improves safety, especially when dealing with hazardous reagents or exothermic reactions. A multi-step synthesis of α-chloro ketones, key intermediates for certain pharmaceuticals, highlights the ability to safely generate and use hazardous intermediates like diazomethane in a continuous flow system without the need for storage or transport. acs.org

Control and Efficiency: Microreactors provide superior heat and mass transfer, allowing for precise control over reaction temperature and residence time. This leads to higher yields, fewer byproducts, and improved consistency. researchgate.net

Scalability and Throughput: Scaling up a continuous flow process involves running the system for longer periods or "numbering-up" by running multiple reactors in parallel, which is often simpler than re-designing a large batch reactor. A continuous flow strategy for producing α-chloroketones from esters demonstrated a remarkable throughput of approximately 10.6 g/h with reaction times of less than 5 seconds. researchgate.net A separate multi-step continuous process produced 1.84 g of an enantiopure α-chloro ketone in 4.5 hours with an 87% isolated yield. acs.org

Purification and Downstream Processing: On a large scale, purification becomes a major cost driver. Developing a synthesis that minimizes byproduct formation is crucial. The choice of reagents can also simplify purification; for instance, using trichloromethanesulfonyl chloride for α-chlorination can facilitate workup and minimize chlorinated organic waste. organic-chemistry.org The use of solid-supported catalysts or reagents can also allow for simple filtration to be used for separation, streamlining the downstream process.

Chemical Reactivity and Mechanistic Investigations of Nonanoic Acid, 9 Chloro 8 Oxo

Reactivity Profiles of the Carboxylic Acid Moiety

The terminal carboxylic acid group is a primary site for a variety of chemical transformations, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Kinetics and Thermodynamics

The conversion of the carboxylic acid group of Nonanoic acid, 9-chloro-8-oxo- into esters or amides is a cornerstone of its derivatization.

Esterification: The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. The reaction is a nucleophilic acyl substitution that proceeds via a tetrahedral intermediate.

The kinetics of this equilibrium reaction are influenced by several factors, including the concentration of the reactants, the strength of the acid catalyst, and the reaction temperature. mdpi.com The structure of the alcohol also plays a role, with primary alcohols reacting faster than secondary or tertiary alcohols due to reduced steric hindrance. The thermodynamics of the reaction are typically characterized by a small equilibrium constant, necessitating the use of excess alcohol or the removal of water to drive the reaction toward the product side. researchgate.net

Amidation: Direct amidation by reacting the carboxylic acid with an amine is generally slow and requires high temperatures. This is because the amine, being basic, will react with the acidic carboxylic acid in an acid-base reaction to form a stable carboxylate salt, which is unreactive toward nucleophilic attack. Therefore, the reaction is often facilitated by activating agents (like dicyclohexylcarbodiimide, DCC) or by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. The kinetics of amidation are significantly enhanced with these methods. abo.fi

Illustrative Kinetic Data for Esterification with Methanol: The following table presents hypothetical kinetic data for the acid-catalyzed esterification of Nonanoic acid, 9-chloro-8-oxo- with methanol. This data is illustrative of typical findings in such a study.

| Temperature (K) | Catalyst Conc. (mol/L) | Initial Rate (mol/L·s) | Rate Constant, k (L/mol·s) |

| 333 | 0.1 M H₂SO₄ | 1.5 x 10⁻⁵ | 4.5 x 10⁻⁵ |

| 343 | 0.1 M H₂SO₄ | 3.2 x 10⁻⁵ | 9.6 x 10⁻⁵ |

| 353 | 0.1 M H₂SO₄ | 6.5 x 10⁻⁵ | 1.9 x 10⁻⁴ |

| 353 | 0.2 M H₂SO₄ | 1.3 x 10⁻⁴ | 1.9 x 10⁻⁴ |

Note: This table is for illustrative purposes only and does not represent experimentally verified data for Nonanoic acid, 9-chloro-8-oxo-.

Reduction Pathways to Alcohols and Alkanes

The carboxylic acid and ketone functionalities of Nonanoic acid, 9-chloro-8-oxo- can be reduced using various reagents.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the carboxylic acid and the ketone group. quizlet.com This would result in the formation of 9-chloro-1,8-nonanediol. Milder reagents such as sodium borohydride (B1222165) (NaBH₄) are typically selective for aldehydes and ketones and would not reduce the carboxylic acid group, yielding 9-chloro-8-hydroxy-nonanoic acid. quizlet.com

Reduction to Alkanes: Complete reduction of the carbonyl groups (both the carboxylic acid and the ketone) to methylene (B1212753) groups (CH₂) to form 9-chlorononane would require more drastic conditions. The Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) are standard methods for such transformations. However, the applicability of these methods would need to be evaluated in the context of the α-chloro group, which might undergo side reactions under these conditions.

Decarboxylation Mechanisms and Conditions

Decarboxylation is a reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org The ease of decarboxylation is highly dependent on the molecular structure. Carboxylic acids with a carbonyl group at the β-position (β-keto acids) undergo decarboxylation readily upon heating through a cyclic transition state. masterorganicchemistry.com

Nonanoic acid, 9-chloro-8-oxo- is a γ-keto acid, meaning the ketone is at the gamma position relative to the carboxyl group. This structure does not facilitate the cyclic mechanism seen in β-keto acids, and therefore, the compound is expected to be significantly more stable to thermal decarboxylation. masterorganicchemistry.com

To achieve decarboxylation, more specialized methods would be required:

Oxidative Decarboxylation: Reactions like the Hunsdiecker reaction (using silver salts and bromine) or the Kochi reaction (using lead tetraacetate and a halide salt) proceed via radical intermediates to yield an alkyl halide with one less carbon.

Photoredox Catalysis: Modern methods using photoredox catalysis can achieve hydrodecarboxylation of carboxylic acids under mild conditions, offering a potential pathway for the conversion of Nonanoic acid, 9-chloro-8-oxo- to 8-chloro-2-octanone. organic-chemistry.org

Transformations Involving the 9-Chloro Group

The chlorine atom at the C-9 position, being alpha to a carbonyl group, is activated for nucleophilic substitution and can also participate in other transformations.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2 Pathways)

Nucleophilic substitution is a fundamental reaction where a nucleophile replaces a leaving group. encyclopedia.pub The mechanism can be either unimolecular (Sₙ1) or bimolecular (Sₙ2).

Sₙ2 Pathway: The substrate, Nonanoic acid, 9-chloro-8-oxo-, has a chlorine atom on a primary carbon. Primary alkyl halides strongly favor the Sₙ2 mechanism, which involves a backside attack by the nucleophile in a single, concerted step. ucsd.edu This pathway is further favored by the adjacent carbonyl group, which can stabilize the transition state through orbital overlap and inductively withdraws electron density, making the C-9 carbon more electrophilic. An Sₙ1 reaction is highly unlikely as it would require the formation of a very unstable primary carbocation. masterorganicchemistry.com

Reaction Conditions: Sₙ2 reactions are promoted by polar aprotic solvents (e.g., acetone, DMSO) and are sensitive to the strength of the nucleophile. Stronger nucleophiles lead to faster reaction rates.

Illustrative Data for Relative Rates of Sₙ2 Reactions: This table shows the hypothetical relative rates for the reaction of Nonanoic acid, 9-chloro-8-oxo- with various nucleophiles, illustrating the effect of nucleophile strength.

| Nucleophile | Solvent | Relative Rate | Product |

| I⁻ | Acetone | ~200 | Nonanoic acid, 9-iodo-8-oxo- |

| HS⁻ | Ethanol | ~100 | Nonanoic acid, 9-mercapto-8-oxo- |

| CN⁻ | DMSO | ~50 | Nonanoic acid, 9-cyano-8-oxo- |

| OH⁻ | Water/Ethanol | ~10 | Nonanoic acid, 9-hydroxy-8-oxo- |

| H₂O | Water | 1 | Nonanoic acid, 9-hydroxy-8-oxo- |

Note: This table is for illustrative purposes only and does not represent experimentally verified data for Nonanoic acid, 9-chloro-8-oxo-.

Elimination Reactions to Form Alkenes

Elimination reactions typically involve the removal of a leaving group and a proton from an adjacent carbon to form a double bond. libretexts.orglibretexts.org Standard β-elimination mechanisms (E1 and E2) require a proton on the carbon adjacent (beta) to the carbon bearing the leaving group.

In Nonanoic acid, 9-chloro-8-oxo-, the carbon adjacent to the chloro-substituted C-9 is the carbonyl carbon, C-8. This carbon has no hydrogen atoms attached. Therefore, a standard dehydrohalogenation to form an alkene is not structurally possible.

Under basic conditions, α-halo ketones are known to undergo a different type of reaction called the Favorskii rearrangement . Instead of forming an alkene, the reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by the base (e.g., hydroxide) to yield a rearranged carboxylic acid salt. For Nonanoic acid, 9-chloro-8-oxo-, this would likely lead to the formation of a derivative of 7-carboxyoctanoic acid. This pathway is a more plausible transformation under basic elimination conditions than a direct elimination to an alkene.

Information regarding "Nonanoic acid, 9-chloro-8-oxo-" is not available in current scientific literature.

Following a comprehensive search of available scientific databases and literature, no specific research articles, experimental data, or detailed mechanistic studies pertaining to the chemical reactivity of Nonanoic acid, 9-chloro-8-oxo- could be identified.

The requested article requires thorough, informative, and scientifically accurate content, including data tables and detailed research findings for the following specific reactions of this compound:

Intermolecular and Intramolecular Reactivity due to Synergistic Functional Group Interactions

Cyclization and Ring Formation Reactions

While the general chemical principles governing the reactivity of the functional groups present in "Nonanoic acid, 9-chloro-8-oxo-" (a carboxylic acid, an α-chloroketone) are well-established in the field of organic chemistry, no studies have been published that apply these principles specifically to this molecule.

Therefore, it is not possible to generate the requested article with the required level of detail, scientific accuracy, and focus. Creating content for the specified outline would necessitate speculation and fabrication of data, which would not meet the standards of a factual and authoritative scientific article.

Rearrangement Reactions (e.g., Favorskii-type rearrangement potential)

"Nonanoic acid, 9-chloro-8-oxo-", as an α-chloro ketone, possesses the structural requisites to undergo a Favorskii-type rearrangement. This classic organic reaction typically involves the transformation of an α-halo ketone into a carboxylic acid derivative upon treatment with a base. wikipedia.orgscienceinfo.com For the acyclic "Nonanoic acid, 9-chloro-8-oxo-", this rearrangement would not result in a ring contraction, which is characteristic of cyclic α-halo ketones, but rather a skeletal reorganization to form a branched-chain carboxylic acid. mychemblog.com

The generally accepted mechanism for the Favorskii rearrangement, which would be anticipated for "Nonanoic acid, 9-chloro-8-oxo-", proceeds through a cyclopropanone intermediate. wikipedia.orgyoutube.com The process is initiated by the abstraction of an acidic α-proton on the carbon adjacent to the carbonyl group but opposite to the chlorine atom. This leads to the formation of an enolate ion. Subsequently, an intramolecular nucleophilic attack by the enolate on the carbon bearing the chlorine atom results in the formation of a strained, three-membered cyclopropanone ring.

This highly reactive intermediate is then attacked by a nucleophile, such as a hydroxide (B78521) ion (if present as the base). The opening of the cyclopropanone ring is regioselective, typically occurring to yield the more stable carbanion. youtube.com In the case of "Nonanoic acid, 9-chloro-8-oxo-", this would likely lead to the formation of an octanoic acid derivative. Protonation of the resulting carbanion would yield the final carboxylic acid product.

It is important to note that in the absence of an enolizable α'-hydrogen, an alternative pathway known as the quasi-Favorskii or pseudo-Favorskii rearrangement can occur. wikipedia.orgmychemblog.com This mechanism involves the direct attack of the nucleophile on the carbonyl carbon, followed by a concerted migration of the neighboring carbon and displacement of the halide. However, given the structure of "Nonanoic acid, 9-chloro-8-oxo-", the formation of an enolate is possible, making the cyclopropanone pathway the more probable route.

Kinetic and Thermodynamic Parameters Governing Reaction Pathways

The initial deprotonation to form the enolate is a crucial kinetic step. The acidity of the α'-protons will dictate the ease of this step. Following enolate formation, the rate of the intramolecular cyclization to the cyclopropanone is dependent on the conformational feasibility of the transition state.

The stability of the cyclopropanone intermediate is a key thermodynamic consideration. While inherently strained, its formation is a driving force for the reaction. The subsequent nucleophilic attack and ring-opening are generally rapid. The regioselectivity of the ring-opening is thermodynamically controlled, favoring the formation of the more stable carbanion intermediate. For an acyclic substrate like "Nonanoic acid, 9-chloro-8-oxo-", the cleavage of the cyclopropanone ring would be expected to proceed in a manner that places the negative charge on the less substituted carbon, if applicable, to maximize stability.

To illustrate the kinetic parameters that might be involved in such a rearrangement, the following table presents hypothetical data based on studies of similar reactions.

| Parameter | Hypothetical Value for a Favorskii-type Rearrangement | Significance |

| Rate Constant (k) | 1.5 x 10⁻³ L mol⁻¹ s⁻¹ at 25°C | Represents the overall speed of the reaction. This value would be influenced by temperature, solvent, and the specific base used. |

| Activation Energy (Ea) | 65 kJ/mol | The minimum energy required for the reaction to occur. A lower activation energy implies a faster reaction rate. |

| Enthalpy of Reaction (ΔH) | -40 kJ/mol | Indicates an exothermic reaction, which is thermodynamically favorable. The formation of a more stable carboxylic acid drives the reaction. |

| Entropy of Reaction (ΔS) | -20 J mol⁻¹ K⁻¹ | A negative entropy change suggests a more ordered transition state, consistent with the formation of a cyclic intermediate. |

Note: The data presented in this table is illustrative and not based on experimental results for "Nonanoic acid, 9-chloro-8-oxo-". It serves to provide a conceptual understanding of the kinetic and thermodynamic parameters involved in a Favorskii-type rearrangement.

Structural Elucidation and Advanced Analytical Methodologies for Nonanoic Acid, 9 Chloro 8 Oxo Research

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the confident assignment of its molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For Nonanoic acid, 9-chloro-8-oxo- (molecular formula C₉H₁₅ClO₃), HRMS would be used to confirm the elemental composition. The presence of chlorine would be readily identified by the characteristic isotopic pattern, with the M+2 peak (containing the ³⁷Cl isotope) having an intensity approximately one-third of the molecular ion peak (M+, containing the ³⁵Cl isotope).

Fragment analysis, typically achieved through techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), provides information about the compound's structure. The molecular ion is fragmented, and the masses of the resulting fragments are analyzed to piece together the molecular structure. For Nonanoic acid, 9-chloro-8-oxo-, fragmentation would likely occur adjacent to the carbonyl groups and the chlorine atom.

Hypothetical High-Resolution Mass Spectrometry Data

| Fragment Ion | Proposed Structure | Calculated m/z |

| [M+H]⁺ | C₉H₁₆ClO₃⁺ | 207.0782 |

| [M-Cl]⁺ | C₉H₁₅O₃⁺ | 171.0965 |

| [M-COOH]⁺ | C₈H₁₄ClO⁺ | 161.0728 |

| [C₄H₆ClO]⁺ | CH₂(Cl)CO(CH₂)₂CH₂⁺ | 117.0102 |

| [C₇H₁₃O₂]⁺ | HOOC(CH₂)₆⁺ | 129.0808 |

This data is predictive and intended for illustrative purposes.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemical Analysis (if applicable)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide information about the chemical environment of each atom and their connectivity.

For Nonanoic acid, 9-chloro-8-oxo-, ¹H NMR would reveal the number of different types of protons, their multiplicity (splitting pattern), and their integration (relative number of protons). The protons on the carbon adjacent to the chlorine atom (C9) and the ketone (C8) would be expected to have distinct chemical shifts. The methylene (B1212753) protons along the aliphatic chain would likely appear as complex multiplets.

¹³C NMR spectroscopy would show a distinct signal for each of the nine carbon atoms in their unique chemical environments. The carbonyl carbons of the ketone and the carboxylic acid would be the most downfield-shifted signals. libretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 (-COOH) | 10-12 (broad s) | 175-180 |

| 2 (-CH₂-) | 2.2-2.4 (t) | 33-36 |

| 3 (-CH₂-) | 1.5-1.7 (m) | 24-26 |

| 4 (-CH₂-) | 1.2-1.4 (m) | 28-30 |

| 5 (-CH₂-) | 1.2-1.4 (m) | 28-30 |

| 6 (-CH₂-) | 1.5-1.7 (m) | 23-25 |

| 7 (-CH₂-) | 2.5-2.7 (t) | 38-42 |

| 8 (-C=O) | - | 200-205 |

| 9 (-CH₂Cl) | 4.1-4.3 (s) | 45-50 |

Note: These are estimated chemical shift ranges. Actual values may vary depending on the solvent and other experimental conditions. s = singlet, t = triplet, m = multiplet.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

To perform this analysis on Nonanoic acid, 9-chloro-8-oxo-, a suitable single crystal would first need to be grown. If successful, the resulting crystal structure would provide definitive proof of the molecule's constitution and connectivity. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictates the crystal packing.

Hypothetical Crystallographic Data Table

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.2 |

| c (Å) | 20.1 |

| β (°) | 95.5 |

| Volume (ų) | 1090 |

| Z | 4 |

| Bond Length C8=O (Å) | 1.21 |

| Bond Length C9-Cl (Å) | 1.78 |

| Bond Angle C7-C8-C9 (°) | 118 |

This data is hypothetical and serves as an example of the information that would be obtained from an X-ray crystal structure analysis.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Environmental Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation or scatter incident light.

For Nonanoic acid, 9-chloro-8-oxo-, FT-IR and Raman spectroscopy would be expected to show characteristic peaks for the carboxylic acid O-H stretch (a broad band), the two C=O stretches (ketone and carboxylic acid), the C-Cl stretch, and the C-H stretches of the aliphatic chain. The C-Cl bond, for instance, typically exhibits a strong signal in the Raman spectrum. optica.org

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H | Stretch (Carboxylic Acid) | 3300-2500 (broad) | Weak |

| C-H | Stretch (Aliphatic) | 2950-2850 | 2950-2850 |

| C=O | Stretch (Carboxylic Acid) | 1720-1700 | 1720-1700 |

| C=O | Stretch (Ketone) | 1730-1710 | 1730-1710 |

| C-O | Stretch | 1320-1210 | Moderate |

| C-Cl | Stretch | 800-600 | 800-600 (Strong) |

These are typical frequency ranges for the indicated functional groups.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, allowing for purity assessment and monitoring the progress of a chemical reaction.

High-performance liquid chromatography (HPLC) is well-suited for the analysis of carboxylic acids. nih.gov For Nonanoic acid, 9-chloro-8-oxo-, a reversed-phase column (e.g., C18) with a mobile phase of acetonitrile (B52724) and water, likely with an acid modifier like formic acid, would be appropriate. Detection could be achieved using a UV detector (if the carbonyl groups provide sufficient chromophore) or, more universally, with an evaporative light scattering detector (ELSD) or mass spectrometer.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, particularly for volatile compounds. chromatographyonline.com The carboxylic acid group of Nonanoic acid, 9-chloro-8-oxo- would likely require derivatization (e.g., methylation) to increase its volatility. The GC would separate the derivatized compound from any impurities, and the mass spectrometer would provide identification based on its mass spectrum and fragmentation pattern. This is a common method for the analysis of halogenated organic compounds. restek.com

Illustrative Chromatographic Data

| Technique | Parameter | Illustrative Value |

| HPLC | Retention Time | 8.5 min |

| Column | C18, 4.6 x 150 mm | |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | |

| GC-MS (as methyl ester) | Retention Time | 12.3 min |

| Column | DB-5ms, 30 m x 0.25 mm | |

| Key m/z fragments | 220 (M+), 189, 157, 43 |

These values are for illustrative purposes only and would depend on the specific experimental conditions.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Intermediate Characterization

Modern synthetic chemistry increasingly relies on advanced spectroscopic probes for real-time, in situ monitoring of reactions. mt.com Techniques such as ReactIR (in situ FT-IR) and in situ NMR allow chemists to observe the concentration changes of reactants, intermediates, and products as the reaction progresses, without the need for sampling. azom.comresearchgate.net

In the synthesis of Nonanoic acid, 9-chloro-8-oxo-, a ReactIR probe could be inserted directly into the reaction vessel. mt.com This would allow for the tracking of key vibrational bands, for example, the disappearance of a reactant's characteristic peak and the appearance of the C=O and C-Cl signals of the product. This real-time data is invaluable for reaction optimization, understanding reaction kinetics, and identifying transient intermediates. youtube.com

Computational and Theoretical Chemistry Studies on Nonanoic Acid, 9 Chloro 8 Oxo

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Density Functional Theory (DFT) Studies on Ground State Properties

No DFT studies specifically investigating the ground state properties of Nonanoic acid, 9-chloro-8-oxo- have been identified.

Ab Initio Calculations for High-Accuracy Energetics

There are no published ab initio calculations determining the high-accuracy energetics for Nonanoic acid, 9-chloro-8-oxo-.

Conformational Analysis and Potential Energy Surface Mapping via Molecular Mechanics and Dynamics

No studies on the conformational analysis or potential energy surface mapping of Nonanoic acid, 9-chloro-8-oxo- using molecular mechanics or dynamics were found.

Reaction Pathway Modeling and Transition State Characterization

There is no available research on the modeling of reaction pathways or the characterization of transition states involving Nonanoic acid, 9-chloro-8-oxo-.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

No computational predictions of spectroscopic parameters (e.g., NMR, IR, UV-Vis) for Nonanoic acid, 9-chloro-8-oxo- have been reported, and therefore no comparison with experimental data can be made.

Applications of Nonanoic Acid, 9 Chloro 8 Oxo in Advanced Chemical Synthesis and Materials Science

Ligand Design and Complexation Chemistry

The role of Nonanoic acid, 9-chloro-8-oxo- in ligand design and complexation chemistry, specifically in the context of transition metal catalysis or coordination chemistry, is not documented in available scientific literature. Extensive searches of chemical databases and scholarly articles did not yield any specific instances of this compound being utilized as a ligand for metal complexes.

The potential for a molecule to act as a ligand in coordination chemistry is largely determined by its ability to donate electron pairs to a metal center. While Nonanoic acid, 9-chloro-8-oxo- possesses potential donor atoms in its carboxyl and keto functional groups, there is no published research to indicate that it has been explored for this purpose. The specific electronic and steric effects of the chloro and oxo substituents on the nonanoic acid backbone in the context of metal coordination have not been investigated.

Consequently, there is no information available regarding the synthesis, characterization, or catalytic activity of any transition metal complexes involving Nonanoic acid, 9-chloro-8-oxo- as a ligand. Research in this area would be required to determine if this compound has any utility in the fields of advanced chemical synthesis or materials science through the formation of coordination complexes.

Future Research Directions and Emerging Opportunities in Nonanoic Acid, 9 Chloro 8 Oxo Chemistry

Development of Novel and Sustainable Synthetic Routes Using Bio-Based Feedstocks or Biocatalysis

The imperative for green chemistry is driving a shift away from petrochemical-based synthesis towards more sustainable and environmentally benign processes. resourcewise.com Future research into the synthesis of nonanoic acid, 9-chloro-8-oxo- will likely focus on leveraging renewable bio-based feedstocks and biocatalytic methods.

One promising avenue involves the use of fatty acids derived from plant or algae oils as starting materials. researchgate.netnih.gov These abundant and renewable resources could serve as precursors, with their internal double bonds being functionalized and isomerized to yield the desired terminal functionality. researchgate.net Green solvents, such as γ-valerolactone (GVL), which can be derived from lignocellulosic biomass, could replace traditional toxic solvents in these synthetic pathways, further enhancing the sustainability of the process. acs.org The broader movement towards using secondary feedstocks and industrial by-products to produce chemicals offers a cost-effective and circular economy approach. frontiersin.orgresearchgate.netscholar9.com

Biocatalysis presents another significant opportunity for the sustainable production of α-keto acids. Enzymes such as L-amino acid deaminases, which catalyze the oxidative deamination of amino acids to form their corresponding α-keto acids, could be engineered for this purpose. nih.gov The use of directed evolution and screening of enzyme variants has proven effective for improving the production yields of various α-keto acids. nih.gov Similarly, aldo-keto reductases are known to act on diketones to produce α-hydroxy ketones, which are valuable building blocks and could potentially be adapted or used in multi-step enzymatic pathways. nih.gov These biocatalytic approaches often operate under mild conditions, reducing energy consumption and waste generation compared to traditional chemical methods. nih.gov

| Potential Sustainable Approach | Description | Relevant Precursors |

| Isomerizing Functionalization | Catalytic conversion of internal double bonds in unsaturated fatty acids to a terminal functional group. researchgate.net | Oleic Acid, Linoleic Acid |

| Green Solvents | Replacement of traditional, toxic solvents with bio-based alternatives like γ-valerolactone (GVL). acs.org | Not Applicable |

| Engineered Biocatalysis | Use of evolved enzymes, such as L-amino acid deaminases, for the specific production of the target α-keto acid structure from bio-based amino acid precursors. nih.gov | Modified Long-Chain Amino Acids |

| Whole-Cell Biotransformation | Utilization of microorganisms engineered with specific metabolic pathways to convert simple sugars or fatty acids into the final product. | Glucose, Fatty Acid Esters |

Exploration of Unconventional Reactivity Patterns and Catalytic Transformations

The α-chloro-keto moiety is a synthetically versatile functional group, and future research should aim to explore its full reactive potential beyond conventional transformations. Asymmetric catalysis, in particular, offers a pathway to chiral derivatives with potential applications in pharmaceuticals and materials science.

Catalytic enantioselective α-chlorination of ketones is a highly desirable process, and novel methods using green and inexpensive chlorine sources like NaCl are emerging. nih.gov Applying such catalytic systems could provide enantiomerically enriched versions of nonanoic acid, 9-chloro-8-oxo-. Furthermore, the development of organocatalytic methods for transformations such as decarboxylative chlorination of related β-ketocarboxylic acids could inspire new synthetic routes. researchgate.net The α-chloro-keto group can participate in a variety of reactions, including Favorskii rearrangements, substitutions, and cycloadditions, opening avenues for creating complex molecular architectures from a relatively simple starting material. acs.org The exploration of novel catalytic systems, including chiral scandium complexes for reactions like chloroamination, could yield highly functionalized amino acid derivatives with controlled stereochemistry. bohrium.com

Integration into Flow Chemistry and Microreactor Systems for Enhanced Reaction Control and Efficiency

Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety profiles, and precise control over reaction parameters like residence time. rsc.orgrsc.orgethernet.edu.etdigitellinc.com These benefits are particularly relevant for reactions involving potentially unstable intermediates or highly exothermic processes, which may be characteristic of transformations involving the α-chloro-keto group.

The integration of the synthesis and subsequent functionalization of nonanoic acid, 9-chloro-8-oxo- into continuous flow systems could lead to higher yields, better selectivity, and streamlined production. beilstein-journals.orgrsc.orgrsc.org For example, the generation of reactive species can be precisely controlled in a microreactor, allowing them to be used in a subsequent reaction before they have a chance to decompose. rsc.org Flow systems also facilitate the safe use of hazardous reagents, such as reactive gases, by minimizing the volume being reacted at any given time. thieme-connect.de Multi-step syntheses can be "telescoped" into a single continuous sequence, eliminating the need for intermediate workup and purification steps, which saves time, resources, and reduces waste. nih.gov

| Feature | Batch Chemistry | Flow Chemistry / Microreactors |

| Heat & Mass Transfer | Often limited by vessel size, can lead to hot spots and poor mixing. | Excellent due to high surface-area-to-volume ratio, enabling precise temperature control. rsc.org |

| Safety | Large volumes of reagents and products increase potential hazards. | Small reaction volumes minimize risk; safer handling of hazardous intermediates and exothermic reactions. thieme-connect.de |

| Reaction Control | Less precise control over reaction time and mixing. | Precise control over residence time, stoichiometry, and mixing. rsc.orgethernet.edu.et |

| Scalability | Scaling up can be challenging and may require re-optimization. | Scaled by running the system for longer periods or in parallel ("numbering-up"). rsc.org |

| Process Integration | Multi-step processes require manual transfer and purification. | Enables "telescoped" reactions with integrated in-line analysis and purification. beilstein-journals.orgnih.gov |

Computational Design and In Silico Screening of New Analogs with Tailored Reactivity Profiles

Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules. For nonanoic acid, 9-chloro-8-oxo-, in silico methods can be employed to design new analogs with specific, tailored reactivity profiles.

Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of derivatives to build mathematical models that correlate structural features with reactivity or other desired properties. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized analogs, guiding experimental efforts toward the most promising candidates. 3D-QSAR methods like CoMFA and CoMSIA can provide detailed three-dimensional insights into how steric and electronic fields influence molecular behavior. nih.gov By systematically modifying the chain length, substituents, or the nature of the halogen in the α-position in silico, researchers can screen vast virtual libraries to identify derivatives with enhanced stability, specific reactivity, or improved affinity for a particular target, such as a binding site on a nanoparticle or a catalytic surface.

Applications in Advanced Materials Science, Nanoscience, and Surface Chemistry

The bifunctional nature of nonanoic acid, 9-chloro-8-oxo- makes it an ideal candidate for the functionalization of surfaces and nanoparticles. nih.gov The terminal carboxylic acid can serve as an anchor group to bind to metal oxide surfaces or other materials, while the α-chloro-keto group at the opposite end of the chain remains available for subsequent chemical modification.

This strategy allows for the creation of well-defined, functionalized self-assembled monolayers (SAMs). beilstein-journals.org Such modified surfaces could be used to control properties like wetting, adhesion, and biocompatibility. The introduction of halogen atoms onto nanoparticle surfaces is a known method to modify their electronic structure and chemical reactivity. cd-bioparticles.net By tethering nonanoic acid, 9-chloro-8-oxo- to nanoparticles (e.g., iron oxide or gold), new hybrid materials can be created. nih.govresearchgate.net The reactive α-chloro-keto "head group" could then be used to covalently attach other molecules, such as proteins, DNA, or fluorescent dyes, for applications in biosensing, drug delivery, and medical imaging. nih.gov The aldehyde or ketone functional group is a versatile handle for such conjugations. cd-bioparticles.net

Elucidation of Structure-Reactivity-Function Relationships for Broader Chemical Space Exploration

A fundamental goal of future research should be to establish clear relationships between the molecular structure of nonanoic acid, 9-chloro-8-oxo- and its derivatives, their chemical reactivity, and their ultimate function in a given application. This involves systematically studying how variations in the molecule's architecture affect its properties.

For instance, modifying the length of the alkyl chain could influence the packing density and ordering of self-assembled monolayers on a surface, which in turn would affect the accessibility and reactivity of the terminal α-chloro-keto group. beilstein-journals.org The systematic analysis of functionalized fatty acids is crucial for understanding their biological roles and chemical properties. nih.govresearchgate.net Advanced analytical techniques, such as mass spectrometry coupled with derivatization or photodissociation, can be used to precisely determine molecular structures and elucidate fragmentation patterns that reveal information about the location of functional groups. researchgate.netnih.gov By combining experimental reactivity studies with the computational screening of analogs (as described in section 7.4), a comprehensive map of the chemical space around this compound can be developed. This knowledge will be invaluable for rationally designing new molecules with predictable and optimized functions for a wide range of chemical and material science applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.